Reactivity Differentiation: (+)-Ledene vs. (-)-Isoledene in Acidic Rearrangement
In a head-to-head synthetic chemistry study, (-)-isoledene and its diastereomer (+)-ledene demonstrated divergent reactivity profiles. While reactions at the double bond of (+)-ledene proceed preferentially from the β-side under acidic conditions, (-)-isoledene exhibits a distinct regioselectivity governed by the formation of an α-cyclopropylcarbinyl carbocation intermediate, leading to different rearranged product distributions .
| Evidence Dimension | Reaction regioselectivity under acidic conditions |
|---|---|
| Target Compound Data | Preferential formation of an α-cyclopropylcarbinyl carbocation intermediate |
| Comparator Or Baseline | (+)-Ledene: Preferential β-side reaction at the double bond |
| Quantified Difference | Qualitatively distinct carbocation intermediates and resulting rearrangement products |
| Conditions | Acidic reaction conditions, leading to carbocation formation at C8 |
Why This Matters
This reactivity divergence dictates that (-)-isoledene cannot be substituted by (+)-ledene as a chiral starting material in synthetic routes targeting specific sesquiterpene derivatives.
